N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide show significant antimicrobial activity. Fahim and Ismael (2019) synthesized compounds displaying good antimicrobial properties, particularly compounds 12a and 14a, which showed high activity against most strains (Fahim & Ismael, 2019). Similarly, other studies have synthesized compounds bearing this structure and demonstrated their effectiveness against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Cardiac Electrophysiological Activity
In the field of cardiology, N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to this compound, have been identified as potent selective class III agents, indicating their potential in cardiac electrophysiological applications. Morgan et al. (1990) found that these compounds exhibited potency comparable to that of other known class III agents (Morgan et al., 1990).
Antitumor Activity
The structure of this compound has been utilized in synthesizing derivatives with potential antitumor activity. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
Antiviral Activity
The antiviral activity of compounds derived from this compound is also notable. Derivatives have been synthesized with potential effectiveness against human rhinovirus and other viral strains, indicating their relevance in antiviral drug development (Hamdouchi et al., 1999).
Enzyme Inhibition
Moreover, studies have explored the enzyme inhibitory potential of sulfonamides containing acetamide moieties derived from this compound, indicating their potential as inhibitors of specific enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-2-30(28,29)19-12-10-16(11-13-19)14-22(27)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)26-23/h3-13,15H,2,14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHJFNXOMOGRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.